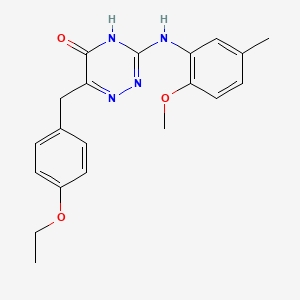

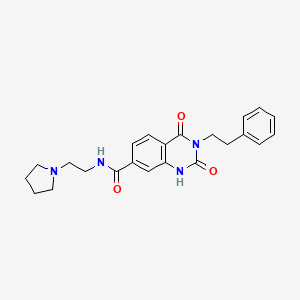

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound undergoes synthesis through a multi-step reaction sequence involving ethyl acetoacetate, various araldeliydes, and ammonia, among other steps, to yield the final product. The synthetic pathway includes the formation of intermediates such as diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and subsequent transformations to achieve the desired quinazoline derivatives (Dangi et al., 2010).

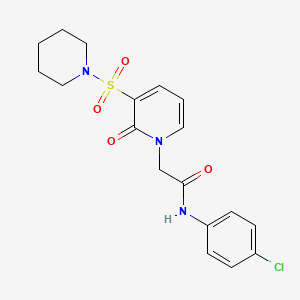

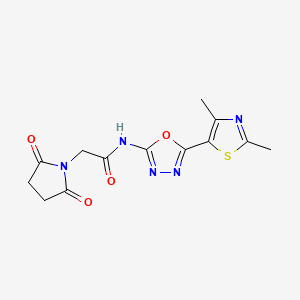

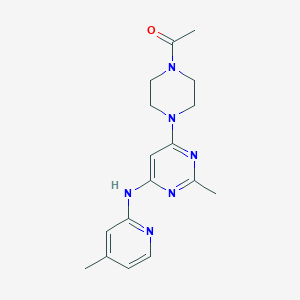

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetrahydroquinazoline core, substituted with specific functional groups that contribute to its unique properties. These structures were confirmed through various analytical methods, including IR, 1H NMR, and mass spectral data, ensuring the accuracy of the synthesized compounds (Dangi et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, including acylation reactions that lead to the formation of enamino ketones and other derivatives. These reactions open up new avenues for modifying the compound to explore its chemical properties further (Mikhailovskii et al., 2013).

Physical Properties Analysis

Although specific details on the physical properties of this compound are not directly provided, these can typically be inferred from its molecular structure and synthetic pathways. Factors such as solubility, melting point, and stability are crucial for understanding how this compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with N-nucleophiles and behavior under various conditions, have been explored. These properties are pivotal for potential applications in designing new materials or drugs, excluding the specifics of drug use and dosage as requested (Mikhailovskii et al., 2013).

科学的研究の応用

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, have been synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These syntheses involve prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under specific conditions, producing a variety of derivatives with potential applications in medicinal chemistry and material science (Bacchi et al., 2005).

Chain Extension in Polymer Chemistry

Research into the chain extension of carboxy-terminated aliphatic polyamides and polyesters has been conducted using arylene and pyridylene bisoxazolines. This process yields high-molar mass polymers, indicating applications in the development of advanced polymeric materials with enhanced properties (Néry et al., 2004).

Organic Synthesis Mechanisms

Studies have explored the reactions of lead tetra-acetate with dicarboxylic acid amides, leading to the formation of pyrimidine-iones and related compounds. Such reactions provide insight into organic synthesis mechanisms and the potential for creating novel organic compounds with varied applications (Beckwith & Hickman, 1968).

Computational Chemistry

The one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives has been described, with computational studies supporting the elucidation of the reaction mechanisms. This research highlights the role of computational chemistry in understanding and optimizing chemical syntheses (Guleli et al., 2019).

Redox-Annulations in Cyclic Amines

Research on the redox-annulations of cyclic amines with α,β-unsaturated aldehydes and ketones has been conducted, revealing pathways to synthesize ring-fused pyrrolines. Such studies contribute to the field of organic chemistry by providing new methods for constructing complex heterocyclic structures (Kang et al., 2015).

特性

IUPAC Name |

2,4-dioxo-3-(2-phenylethyl)-N-(2-pyrrolidin-1-ylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c28-21(24-11-15-26-12-4-5-13-26)18-8-9-19-20(16-18)25-23(30)27(22(19)29)14-10-17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPJAFXNQKLHTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)

![2-Cyclopropyl-4-methyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2494125.png)